N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide

Catalog No.
S2930502
CAS No.
1351601-49-4
M.F
C21H21NO2
M. Wt
319.404
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpro...

CAS Number

1351601-49-4

Product Name

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-phenylpropanamide

Molecular Formula

C21H21NO2

Molecular Weight

319.404

InChI

InChI=1S/C21H21NO2/c23-20(19-12-6-10-17-9-4-5-11-18(17)19)15-22-21(24)14-13-16-7-2-1-3-8-16/h1-12,20,23H,13-15H2,(H,22,24)

InChI Key

GDNZDBPFULSDLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O

Solubility

not available

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide is an organic compound characterized by its unique structural features, which include a naphthalene ring, a hydroxyethyl group, and a phenylpropanamide moiety. Its molecular formula is C21H21NO2C_{21}H_{21}NO_{2} with a molecular weight of approximately 319.4 g/mol . This compound has attracted attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

  • Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an alkaline medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: A mixture of concentrated nitric acid and sulfuric acid for nitration.

Major Products Formed

  • Oxidation: Formation of ketone or aldehyde derivatives.
  • Reduction: Formation of amine derivatives.
  • Substitution: Formation of nitro or halogenated derivatives.

Research indicates that N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide may exhibit various biological activities. It has been investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes. Additionally, it shows promise for therapeutic applications, including anti-inflammatory and anticancer properties .

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions:

  • Formation of the Hydroxyethyl Intermediate: Naphthalene is reacted with ethylene oxide in the presence of a catalyst to yield 2-(naphthalen-1-yl)ethanol.
  • Amidation Reaction: The resulting 2-(naphthalen-1-yl)ethanol is then reacted with 3-phenylpropanoic acid using a coupling agent such as dicyclohexylcarbodiimide to form the desired amide bond .

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide has several notable applications:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules and acts as a ligand in coordination chemistry.
  • Biology: Explored for its potential in studying enzyme interactions and cellular processes.
  • Medicine: Investigated for therapeutic properties, particularly in anti-inflammatory and anticancer research.
  • Industry: Used in developing advanced materials and as an intermediate in pharmaceuticals and agrochemicals.

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings may engage in π–π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamideContains phenoxyacetamide moietyDifferent functional group leading to varied reactivity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamideContains methanesulfonamide groupSulfonamide functionality may influence solubility
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamideFeatures ethanesulfonamide groupVariation in sulfonamide structure affecting biological activity

The uniqueness of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to these similar compounds.

XLogP3

3.5

Dates

Modify: 2023-08-17

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